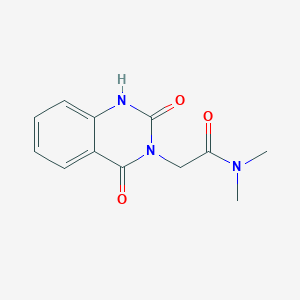
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antibacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in a solvent like ethanol under reflux conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through its binding to gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission . The compound may also inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A related compound with similar biological activities but differing in its hydrogenation state.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Another derivative with potential anticonvulsant properties.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide stands out due to its specific structural features, such as the dimethylacetamide group, which may confer unique biological activities and reactivity compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H13N3O3/c1-14(2)10(16)7-15-11(17)8-5-3-4-6-9(8)13-12(15)18/h3-6H,7H2,1-2H3,(H,13,18) |
Clé InChI |
CEOKNQUKZZNHBX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
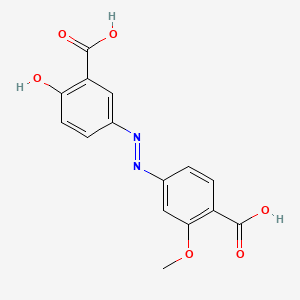
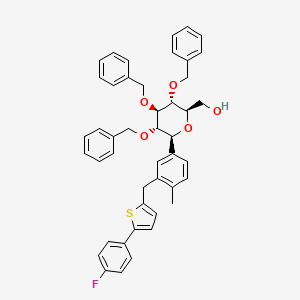
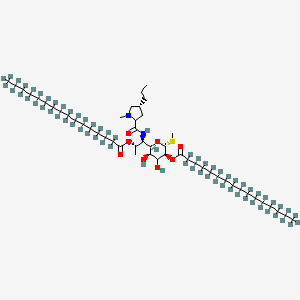
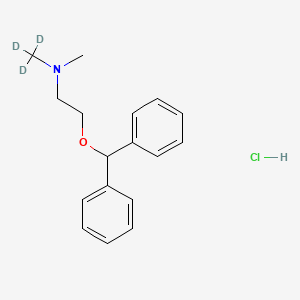
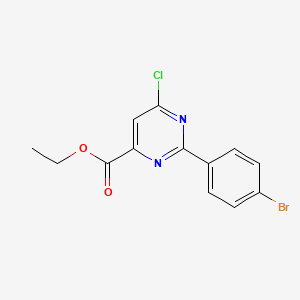
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)

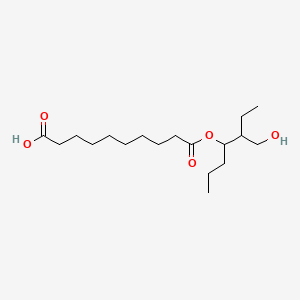
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
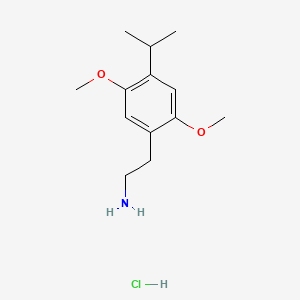
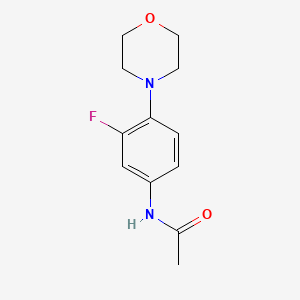
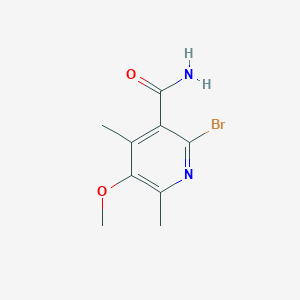
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
